molecular formula C9H18N2 B2945056 1-Methyl-3-pyrrolidin-3-ylpyrrolidine CAS No. 1339075-94-3

1-Methyl-3-pyrrolidin-3-ylpyrrolidine

Cat. No.: B2945056
CAS No.: 1339075-94-3
M. Wt: 154.257
InChI Key: DSUFNSWJRNGCNB-UHFFFAOYSA-N
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Description

1-Methyl-3-pyrrolidin-3-ylpyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a methyl group and another pyrrolidine ring

Scientific Research Applications

1-Methyl-3-pyrrolidin-3-ylpyrrolidine has several scientific research applications:

Safety and Hazards

The safety information for 1-Methyl-3-pyrrolidin-3-ylpyrrolidine includes several hazard statements: H227, H302, H314, H335 . These indicate that the compound is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

Future Directions

Pyrrolidine compounds, such as 1-Methyl-3-pyrrolidin-3-ylpyrrolidine, have significant potential in drug discovery due to their versatile scaffold . They allow efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . Future research could focus on designing new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-pyrrolidin-3-ylpyrrolidine typically involves a multi-step process. One common method includes the ring-closing reaction of specific precursors followed by reduction. For instance, a reaction between malic acid and methylamine in the presence of a solvent like toluene or xylene can yield an intermediate compound, which is then reduced to form this compound .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to improve yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-pyrrolidin-3-ylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Pyrrolizine: A fused bicyclic structure containing a pyrrolidine ring.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.

Uniqueness: 1-Methyl-3-pyrrolidin-3-ylpyrrolidine is unique due to its dual pyrrolidine rings and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-methyl-3-pyrrolidin-3-ylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-5-3-9(7-11)8-2-4-10-6-8/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUFNSWJRNGCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339075-94-3
Record name 1-methyl-3-(pyrrolidin-3-yl)pyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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